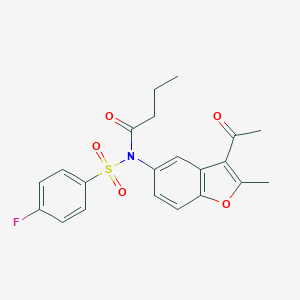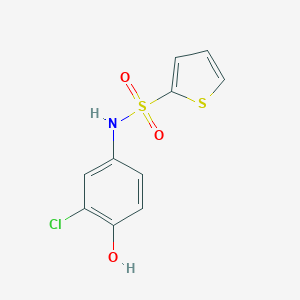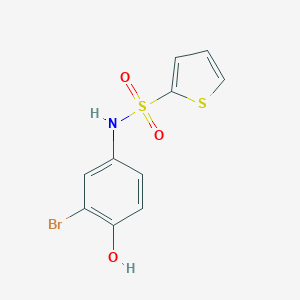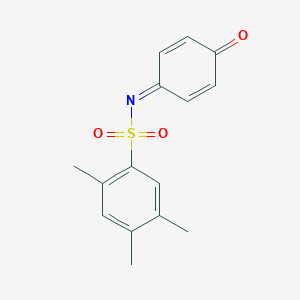
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide, also known as AMBS, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have activity against a variety of cancer cell lines and has also been investigated for its potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called HDAC6. This enzyme plays a role in the regulation of cell growth and division, and its inhibition has been shown to lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition on cellular processes without the interference of other enzymes. However, one limitation of using this compound is its complex synthesis process, which may limit its availability for widespread use in research.
Future Directions
There are several potential future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the benzofuran intermediate, which is then coupled with the butyryl chloride reagent to form the desired product. The final step involves the addition of the fluorobenzenesulfonamide group to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that this compound has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
Molecular Formula |
C21H20FNO5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbutanamide |
InChI |
InChI=1S/C21H20FNO5S/c1-4-5-20(25)23(29(26,27)17-9-6-15(22)7-10-17)16-8-11-19-18(12-16)21(13(2)24)14(3)28-19/h6-12H,4-5H2,1-3H3 |
InChI Key |
SQRUHGDSSSCIIH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)



![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)



![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
